rac-2',4',5'-Trimethyl Ketoprofen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

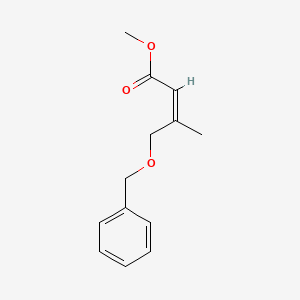

“rac-2’,4’,5’-Trimethyl Ketoprofen” is a biochemical used for proteomics research . It has a molecular formula of C19H20O3 and a molecular weight of 296.36 .

Molecular Structure Analysis

The molecular structure of “rac-2’,4’,5’-Trimethyl Ketoprofen” is represented by the molecular formula C19H20O3 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-2’,4’,5’-Trimethyl Ketoprofen” include a molecular formula of C19H20O3 and a molecular weight of 296.36 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Stereoselective Analysis and Pharmacokinetic Studies

Researchers have developed a stereospecific capillary zone electrophoresis method for determining the enantiomers of certain 2-arylpropionic acid derivatives, including racemic-ketoprofen, in human serum. This method has been applied to pharmacokinetic and bioavailability studies on ketoprofen enantiomers, observing significant differences in pharmacokinetic parameters between standard and sustained release tablets of racemic ketoprofen, highlighting the importance of stereoselective analysis in drug development and therapeutic monitoring (Główka & Karaźniewicz, 2004).

Biodegradable Injectable Implants

A study explored the stereoselective behavior of ketoprofen enantiomers released from a biodegradable injectable implant containing racemic ketoprofen. The findings revealed long-lasting plasma levels of S-ketoprofen, which were always greater than those of R-ketoprofen. This study indicated that the injectable implant could provide sustained release of S-ketoprofen with effective plasma levels maintained for about 8 weeks after a single injection, demonstrating a potential application in long-term drug delivery systems (Wang et al., 2007).

Microspheres for Disease Progression Inhibition

Ketoprofen was co-loaded with microRNA-124 into poly (lactic-co-glycolic acid) microspheres to enhance the therapeutic effect for rheumatoid arthritis. The co-loaded microspheres significantly reduced joint inflammation and bone damage, demonstrating advanced activity in suppressing adjuvant-induced arthritis in rats compared to delivery of either component alone. This suggests a promising combined therapeutic strategy against rheumatoid arthritis (Yu et al., 2018).

Electrochemical Detection and Analysis

Studies have been conducted on the electrochemical behavior of ketoprofen, outlining the development of various analytical techniques for the detection of ketoprofen traces in body fluids or wastewaters. This research highlights the importance of ketoprofen detection in monitoring drug levels in patients and assessing environmental contamination (Cebula et al., 2018).

Nanocomposite Formation for Solubility Enhancement

Nanocomposite formation using microwaves has been employed as a novel technique to enhance the solubility of ketoprofen, a challenge in the development of oral dosage forms for drugs like ketoprofen which have low solubility. This technique presents a promising approach in pharmaceutical formulation to improve drug solubility and bioavailability (Jadhav et al., 2021).

Environmental Impact and Sorption

The environmental impact of ketoprofen, due to its high consumption and improper disposal, has been studied, focusing on the sorption and removal of ketoprofen from surface water. Polymeric porous microspheres based on 4-vinylpyridine have been presented as effective sorbents for ketoprofen, indicating a potential application in environmental protection and wastewater treatment (Grochowicz et al., 2022).

Mechanism of Action

While specific information on the mechanism of action for “rac-2’,4’,5’-Trimethyl Ketoprofen” is not available, Ketoprofen, a related compound, is known to work as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-2',4',5'-Trimethyl Ketoprofen involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethylphenol", "2,4,5-trimethylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "magnesium", "bromine", "methylmagnesium bromide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium bicarbonate", "potassium carbonate", "methanol", "ethyl acetate", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethylphenol from 2,4,5-trimethylbenzaldehyde and magnesium bromide", "Step 2: Preparation of ethyl 3,5-dimethylphenylglyoxylate from 3,5-dimethylphenol, ethyl acetoacetate, and sodium ethoxide", "Step 3: Synthesis of ethyl 3,5-dimethylphenylhydroxybutyrate from ethyl 3,5-dimethylphenylglyoxylate and methylmagnesium bromide", "Step 4: Preparation of 2',4',5'-trimethyl-3'-carboxy-3-hydroxy-2'-cyclopenten-1'-one from ethyl 3,5-dimethylphenylhydroxybutyrate and acetic anhydride in the presence of phosphorus pentoxide", "Step 5: Conversion of 2',4',5'-trimethyl-3'-carboxy-3-hydroxy-2'-cyclopenten-1'-one to 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one using thionyl chloride and sodium bicarbonate", "Step 6: Preparation of 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one magnesium salt from 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one and magnesium in diethyl ether", "Step 7: Synthesis of rac-2',4',5'-Trimethyl Ketoprofen from 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one magnesium salt and methylmagnesium bromide in the presence of potassium carbonate", "Step 8: Purification of rac-2',4',5'-Trimethyl Ketoprofen using hexane and hydrochloric acid" ] } | |

CAS RN |

1797984-80-5 |

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.366 |

IUPAC Name |

2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |

InChI |

InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |

InChI Key |

QISHTWCSIVFJBU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)